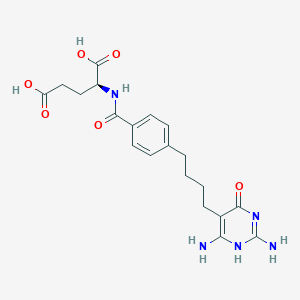

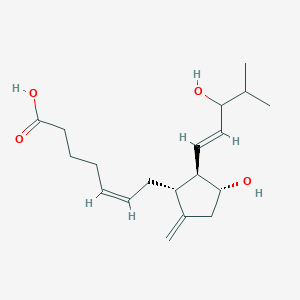

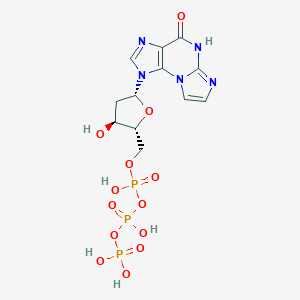

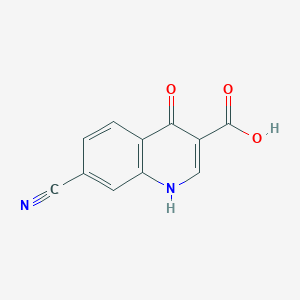

Tetranor-9-methylene-PGE2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- ファシプロン(化学名:6-エチル-7-メトキシ-5-メチル-2-(5-メチル-[1,2,4]オキサジアゾール-3-イル)-イミダゾ[1,2-a]ピリミジン)は、イミダゾピリミジン系の薬物に属します。

- それは非ベンゾジアゼピン系抗不安薬として作用し、GABAA受容体のベンゾジアゼピン部位に強く結合します。

- 従来のベンゾジアゼピンとは異なり、ファシプロンは、有意な鎮静作用や筋弛緩作用なしに、動物において抗不安効果を示します .

準備方法

- ファシプロンの合成経路は、そのイミダゾ[1,2-a]ピリミジンコアの構築を含みます。

- 工業的な生産方法は独自のものです。しかし、研究文献では様々な合成アプローチが示唆されています。

化学反応の分析

- ファシプロンは、酸化、還元、置換などのイミダゾ[1,2-a]ピリミジンに典型的な反応を起こします。

- 一般的な試薬には、酸化剤(過酸など)、還元剤(ヒドラジンなど)、求核剤(アミンなど)があります。

- 主な生成物は、特定の反応条件と置換基によって異なります。

科学研究への応用

医学: ファシプロンの抗不安作用は、不安障害に関連しています。

神経科学: GABA受容体との相互作用を研究することで、受容体調節に関する洞察が得られます。

薬理学: 研究者は、ファシプロンが従来のベンゾジアゼピンに代わる安全な選択肢として有望である可能性を探求しています。

科学的研究の応用

Medicine: Fasiplon’s anxiolytic properties make it relevant for anxiety disorders.

Neuroscience: Studying its interaction with GABA receptors provides insights into receptor modulation.

Pharmacology: Researchers explore its potential as a safer alternative to traditional benzodiazepines.

作用機序

- ファシプロンは、GABAA受容体のベンゾジアゼピン部位に結合することで、GABA作動性神経伝達を強化します。

- この結合は、受容体のGABAに対する親和性をアロステリックに高め、ニューロンの興奮性に対する抑制効果をもたらします。

類似化合物との比較

- ファシプロンの独自性は、有意な鎮静作用のない抗不安作用にあります。

- 類似の化合物には、従来のベンゾジアゼピン(ジアゼパムなど)や他のイミダゾピリミジン(ゾルピデムなど)があります。

特性

CAS番号 |

123283-87-4 |

|---|---|

分子式 |

C19H30O4 |

分子量 |

322.4 g/mol |

IUPAC名 |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxy-4-methylpent-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C19H30O4/c1-13(2)17(20)11-10-16-15(14(3)12-18(16)21)8-6-4-5-7-9-19(22)23/h4,6,10-11,13,15-18,20-21H,3,5,7-9,12H2,1-2H3,(H,22,23)/b6-4-,11-10+/t15-,16+,17?,18+/m0/s1 |

InChIキー |

LXSHKOQHYYFIJM-UKTPMIRMSA-N |

異性体SMILES |

CC(C)C(/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |

SMILES |

CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |

正規SMILES |

CC(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |

同義語 |

9-deoxy-16,16-dimethyl-tetranor-9-methyleneprostaglandin E2 tetranor-9-methylene-PGE2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B37985.png)

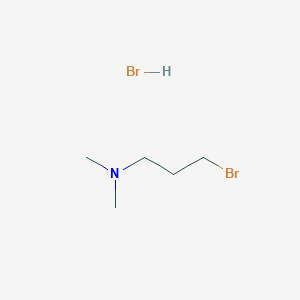

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)